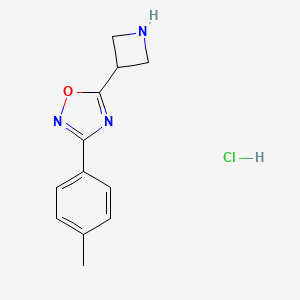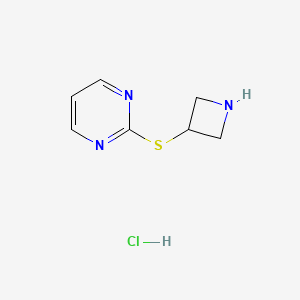
N-methoxycyclopentanamine hydrochloride
Overview
Description
N-Methoxycyclopentanamine hydrochloride is a chemical compound with the molecular formula C(6)H({14})ClNO. It is a derivative of cyclopentanamine, where a methoxy group is attached to the nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxycyclopentanamine hydrochloride typically involves the following steps:
Starting Material: Cyclopentanone is used as the starting material.
Formation of Cyclopentanamine: Cyclopentanone undergoes reductive amination with ammonia or an amine source to form cyclopentanamine.
Methoxylation: The cyclopentanamine is then reacted with methanol in the presence of a suitable catalyst to introduce the methoxy group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of N-methoxycyclopentanamine.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) for the reductive amination step.
Methoxylation: Employing methanol and a strong acid catalyst.
Purification: Crystallization and recrystallization techniques to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: N-methoxycyclopentanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to cyclopentanamine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Conditions involving strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Cyclopentanamine.
Substitution Products: Various substituted cyclopentanamines depending on the substituent introduced.
Scientific Research Applications
N-methoxycyclopentanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methoxycyclopentanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can enhance its binding affinity and specificity towards certain biological targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Cyclopentanamine: The parent compound without the methoxy group.
N-methylcyclopentanamine: A derivative with a methyl group instead of a methoxy group.
N-ethoxycyclopentanamine: A derivative with an ethoxy group.
Comparison:
Structural Differences: The presence of different alkoxy groups (methoxy, ethoxy) or alkyl groups (methyl) can significantly alter the chemical and physical properties of these compounds.
Reactivity: N-methoxycyclopentanamine hydrochloride may exhibit different reactivity patterns compared to its analogs due to the electron-donating effects of the methoxy group.
Applications: While all these compounds can be used in chemical synthesis, their specific applications may vary based on their unique properties.
This compound stands out due to its specific structural features, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-methoxycyclopentanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-7-6-4-2-3-5-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFPIUYPFIYHRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1379087.png)
![{[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1379090.png)

![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1379093.png)





